4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate
Brand Name: Vulcanchem
CAS No.: 1820734-74-4
VCID: VC5411277
InChI: InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F
Molecular Formula: C8H5F4NO5S
Molecular Weight: 303.18

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate

CAS No.: 1820734-74-4

Cat. No.: VC5411277

Molecular Formula: C8H5F4NO5S

Molecular Weight: 303.18

* For research use only. Not for human or veterinary use.

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate - 1820734-74-4

CAS No. 1820734-74-4
Molecular Formula C8H5F4NO5S
Molecular Weight 303.18
IUPAC Name (4-fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
Standard InChI Key XQBDWMFHWBSZHR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F

Chemical Identity and Structural Features

The compound’s structure features a para-nitro group, meta-fluoro substituent, ortho-methyl group, and a triflate group at the para position relative to the nitro group. This arrangement creates a highly electron-deficient aromatic ring, favoring electrophilic substitution and nucleophilic displacement reactions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC8H5F4NO5S\text{C}_8\text{H}_5\text{F}_4\text{NO}_5\text{S}
Molecular Weight303.19 g/mol
IUPAC Name(4-Fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The triflate group (OSO2CF3-\text{OSO}_2\text{CF}_3) enhances solubility in polar aprotic solvents like acetonitrile and dimethylformamide, while the nitro group contributes to stability under acidic conditions .

Synthesis and Industrial Production

The synthesis of 4-fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate typically involves a two-step process:

Nitration of 4-Fluoro-2-Methylaniline

The precursor 4-fluoro-2-methyl-5-nitroaniline (CAS 446-18-4) is synthesized via nitration of 4-fluoro-2-methylaniline using fuming nitric acid in concentrated sulfuric acid at 0°C . This step achieves regioselective nitration at the 5-position due to the directing effects of the fluorine and methyl groups :

4-Fluoro-2-methylaniline+HNO3H2SO4,0C4-Fluoro-2-methyl-5-nitroaniline\text{4-Fluoro-2-methylaniline} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{4-Fluoro-2-methyl-5-nitroaniline}

Triflylation of the Phenolic Intermediate

The nitroaniline is diazotized and hydrolyzed to 4-fluoro-2-methyl-5-nitrophenol, which subsequently reacts with trifluoromethanesulfonic anhydride (Tf2O\text{Tf}_2\text{O}) in the presence of a base (e.g., pyridine or triethylamine) :

4-Fluoro-2-methyl-5-nitrophenol+Tf2OBase4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate\text{4-Fluoro-2-methyl-5-nitrophenol} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate}

Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and minimize side reactions .

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The triflate group acts as a superior leaving group, facilitating nucleophilic displacement with amines, thiols, and alkoxides . For example, reaction with primary amines yields substituted anilines:

Ar-OSO2CF3+RNH2Ar-NHR+CF3SO3\text{Ar-OSO}_2\text{CF}_3 + \text{RNH}_2 \rightarrow \text{Ar-NHR} + \text{CF}_3\text{SO}_3^-

Participation in SuFEx Reactions

The compound engages in sulfur(VI) fluoride exchange (SuFEx) reactions, forming stable sulfonate linkages with silyl-protected phenols. This reactivity is exploited in polymer chemistry and bioconjugation :

Ar-OSO2CF3+Si-O-Ar’Ar-O-SO2O-Ar’+CF3SiF\text{Ar-OSO}_2\text{CF}_3 + \text{Si-O-Ar'} \rightarrow \text{Ar-O-SO}_2-\text{O-Ar'} + \text{CF}_3\text{SiF}

Pharmaceutical Intermediate

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate is a key precursor in synthesizing kinase inhibitors and antiviral agents. Its triflate group enables late-stage functionalization, reducing synthetic steps in drug development .

Comparison with Structural Analogs

CompoundKey DifferencesReactivity Profile
4-Fluoro-2-nitrophenyl triflateLacks methyl group; reduced steric hindranceFaster nucleophilic substitution
4-Chloro-2-methyl-5-nitrophenyl triflateChlorine vs. fluorine substituentLower thermal stability
4-Methyl-5-nitrobenzenesulfonateSulfonate instead of triflate groupReduced leaving-group ability

The fluorine atom in 4-fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate enhances electrophilicity compared to chloro analogs, while the methyl group improves solubility in organic solvents .

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